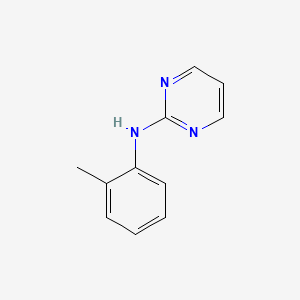

N-(2-methylphenyl)pyrimidin-2-amine

Overview

Description

“N-(2-methylphenyl)pyrimidin-2-amine” is a compound that falls under the category of aminopyrimidines . Aminopyrimidines are known for their wide range of pharmacological effects and are considered significant in medicinal chemistry .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “N-(2-methylphenyl)pyrimidin-2-amine”, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of “N-(2-methylphenyl)pyrimidin-2-amine” is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A [centroid–centroid distance = 3.8395 (10) Å] and C—H…π interactions .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Amines, including “N-(2-methylphenyl)pyrimidin-2-amine”, have boiling points comparable to those of ethers .Scientific Research Applications

Antiplasmodial Activity

Given the global impact of malaria, identifying new antiplasmodial compounds is crucial. Substituted pyrimidines, including 2-aminopyrimidines, have shown activity against Plasmodium falciparum. N-(2-methylphenyl)pyrimidin-2-amine derivatives were tested in vitro and demonstrated excellent antiplasmodial activity. As resistance to current therapies emerges, these compounds hold promise as potential antimalarial agents .

Fungicidal Activity

In a separate study, pyrimidinamine derivatives, designed based on pyrimidifen as a template, exhibited remarkable fungicidal activity. These compounds could serve as valuable tools in combating fungal infections .

Biological Importance of Pyrimidines

Beyond specific applications, pyrimidines are essential components in nucleic acids and have diverse roles in biological processes. From their historical significance in DNA and RNA to their current use in AIDS chemotherapy, pyrimidines continue to be a focus of research and drug development .

Pyridopyrimidines

While not directly related to N-(2-methylphenyl)pyrimidin-2-amine, pyridopyrimidines represent another class of compounds with therapeutic potential. These molecules have been explored for various targets and mechanisms of action, making them relevant in drug discovery .

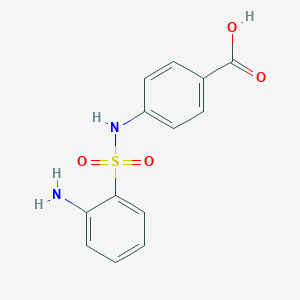

Antimicrobial Activity

A related study synthesized 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzene-sulfonamide derivatives. These compounds were characterized and screened for in vitro antimicrobial activity against Gram-negative bacteria .

Safety and Hazards

Mechanism of Action

Target of Action

N-(2-methylphenyl)pyrimidin-2-amine has been identified to target Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively . It has also been found to inhibit serine/threonine protein kinase PLK4 , a master regulator of centriole duplication, which is significant for maintaining genome integrity .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of PLK4 , which is overexpressed in a variety of cancers

Biochemical Pathways

The inhibition of PLK4 by N-(2-methylphenyl)pyrimidin-2-amine affects the centriole duplication pathway , which is crucial for maintaining genome integrity . Disruption of this pathway can lead to genome instability and cell death, which is beneficial in the context of cancer treatment.

Pharmacokinetics

A structurally similar compound was found to exhibit good plasma stability and liver microsomal stability , which are important factors for bioavailability.

Result of Action

The compound exhibits antitrypanosomal and antiplasmodial activities, indicating its potential as a therapeutic agent for sleeping sickness and malaria . In addition, it shows antiproliferative activity against breast cancer cells due to its inhibitory effect on PLK4 .

properties

IUPAC Name |

N-(2-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWCNAVSWGDONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522608.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)

![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522619.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522632.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6522635.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6522637.png)

![1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6522646.png)

![1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522652.png)

![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B6522684.png)

![N-[(pyridin-2-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6522690.png)

![N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6522691.png)